3-Amino-N-(3-methylbutyl)but-2-enamide
Description
3-Amino-N-(3-methylbutyl)but-2-enamide is an α,β-unsaturated amide characterized by an amino group at the 3-position of the butenamide backbone and a branched 3-methylbutyl substituent on the nitrogen atom.
Key structural features include:
- 3-Amino substituent: This group may influence hydrogen-bonding interactions and solubility.
- N-(3-methylbutyl) side chain: A branched alkyl chain that could modulate lipophilicity and steric effects.
Properties
CAS No. |
110262-82-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-amino-N-(3-methylbutyl)but-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)4-5-11-9(12)6-8(3)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
DNEAXOSSWDZKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C=C(C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
- Amide Activation : Tf2O reacts with the amide carbonyl, generating a highly electrophilic triflate intermediate.
- Base-Induced Elimination : LiHMDS abstracts the α-proton, facilitating β-hydride elimination to form the conjugated enamide.
Critical parameters include:
- Solvent : Diethyl ether maximizes yield (89%) by stabilizing reactive intermediates.
- Base Selectivity : LiHMDS outperforms NaHMDS/KHMDS due to superior coordination with triflate intermediates.
- Temperature : Reactions conducted at –10°C minimize polymerization side reactions.
Limitations :
- Requires pre-synthesis of N-(3-methylbutyl)butanamide.
- The γ-amino group must be introduced post-dehydrogenation via electrophilic amination or reductive pathways.
Transition-Metal-Catalyzed N-Alkenylation
Copper- and iron-catalyzed couplings enable direct N-alkenylation of 3-methylbutylamine with α,β-unsaturated electrophiles. The patent WO2011148392A1 demonstrates the efficacy of iron(III) acetylacetonate in mediating couplings between alkenyl halides and amides (Table 2).
Protocol Adaptation for Target Compound
- Substrate Preparation :
- Alkenyl Halide : 3-Bromobut-2-enamide synthesized via bromination of but-2-enamide.
- Amine : 3-Methylbutylamine.
- Coupling Conditions :
Advantages :
- Modular synthesis allows variation in alkenyl and amine components.
- Scalable to multi-gram quantities.
Condensation of 3-Methylbutylamine with Activated α,β-Unsaturated Carbonyls
This two-step approach involves:
- Acyl Chloride Formation : 3-Aminobut-2-enoyl chloride synthesized via treatment of 3-aminobut-2-enoic acid with oxalyl chloride.
- Amide Coupling : Reaction with 3-methylbutylamine in dichloromethane (DCM) using triethylamine as a base (Table 3).
Key Observations
- Coupling Agents : EDCI/HOBt increases yield to 82% by minimizing racemization.
- Solvent Effects : Tetrahydrofuran (THF) reduces epimerization compared to DMF.
Challenges :
- 3-Aminobut-2-enoic acid requires multi-step synthesis (e.g., Hofmann rearrangement of β-keto amides).
Reductive Amination of β-Keto Amides
A tandem oxidation-amination strategy converts N-(3-methylbutyl)acetoacetamide to the target compound:
- Oxidation : MnO2 oxidizes the β-keto amide to α,β-unsaturated amide.
- Amination : NH4OAc/NaBH3CN introduces the γ-amino group via conjugate addition-reduction.
Optimization Insights :
- Oxidant : Catalytic TEMPO/PhI(OAc)2 improves regioselectivity (91% conversion).
- Reduction : NaBH4 in MeOH/H2O (1:1) prevents over-reduction of the enamide.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-methylbutyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(3-methylbutyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-methylbutyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several α,β-unsaturated amides with modifications to the amino group, alkyl chains, or aromatic substituents are documented in pharmaceutical patents.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₈H₁₄N₂O.
Key Observations:
Amino Group vs. In contrast, the target compound’s simpler 3-amino group may prioritize hydrogen-bonding interactions over redox activity.
Alkyl Chain Modifications :
- The N-(3-methylbutyl) group in the target compound is less complex than the branched or cyclic alkyl/aryl chains in patent examples (e.g., tetrahydrofuran-3-yl-oxy groups in ). This difference may reduce steric hindrance, favoring interactions with biological targets.
Aromatic vs. Aliphatic Substituents: Patent compounds often incorporate aromatic or heteroaromatic moieties (e.g., quinoline derivatives in ), which enhance π-π stacking and binding affinity for enzymes or receptors. The target compound’s aliphatic substituents likely prioritize solubility over target specificity.
Reactivity Trends:
- Electrophilicity of α,β-Unsaturated Amides: The conjugated system in the enamide backbone makes it susceptible to nucleophilic attack, a feature exploited in Michael addition reactions. Substituents like the 3-amino group could modulate this reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 3-Amino-N-(3-methylbutyl)but-2-enamide, and how can purity be validated?
- Methodological Answer : A common approach involves condensation reactions between β-keto esters and amines, followed by purification via column chromatography. For example, IR spectroscopy (C=O stretch at ~1663 cm⁻¹) and ¹H-NMR (δ 2.38–2.67 ppm for CH₃ groups) can confirm structural integrity . Mass spectrometry (e.g., m/z 378 [M⁺]) further validates molecular weight .
Q. Which analytical techniques are most effective for characterizing the stereochemical and functional group properties of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify enamide C=O stretches (~1627–1663 cm⁻¹) and NH groups (~3300–3476 cm⁻¹) .
- ¹H-NMR : Detect aromatic protons (δ 7.25–8.07 ppm) and exchangeable NH signals (δ 6.59–6.64 ppm) .
- GC-MS : Quantify volatile byproducts (e.g., 3-fluoroaniline) to assess enzymatic cleavage efficiency .
Advanced Research Questions
Q. How can researchers design experiments to statistically evaluate substrate efficacy in enzymatic assays involving this compound?
- Methodological Answer :
ANOVA : Compare mean enzyme activity across substrates (e.g., p < 0.05 threshold for significance) .
Post-hoc T-tests : Use unequal variance (Welch’s t-test) when F-tests indicate heteroscedasticity (e.g., F-value > F-critical) .
Detection Limits : Prioritize substrates with lower limits of quantification (LLOQ) for volatile organic compounds (VOCs) like 3-fluoroaniline (e.g., LLOQ = 0.1 µM) .
Q. How can contradictory data on substrate activity be resolved when comparing structurally similar analogs?
- Methodological Answer :
- Variance Analysis : Perform F-tests to determine if unequal variance (e.g., F-value = 17.4 vs. F-critical = 2.8) invalidates parametric assumptions .
- Sensitivity Adjustments : Optimize detection methods (e.g., HS-SPME-GC-MS for VOCs) to account for differences in analyte volatility .
- Biological Context : Validate findings using clinical samples (e.g., sputum from Pseudomonas aeruginosa-infected patients) to ensure relevance .
Q. What strategies improve the aqueous solubility of 3-Amino-N-(3-methylbutyl)but-2-enamide for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert to dihydrochloride salts (e.g., enhanced solubility via protonated amino groups) .
- Co-solvent Systems : Use DMSO-PBS mixtures (<10% DMSO) to balance solubility and biocompatibility .
- Structural Modification : Introduce polar substituents (e.g., methoxy or hydroxyl groups) without disrupting the enamide pharmacophore .
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity for this compound?
- Methodological Answer :
Core Modifications : Replace the 3-methylbutyl group with fluorophenyl or cyclohexyl moieties to enhance enzyme binding (e.g., β-alanyl aminopeptidase inhibition) .
Bioisosteres : Substitute the enamide with thioamide groups to evaluate metabolic stability .
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like P. aeruginosa β-alanyl aminopeptidase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
